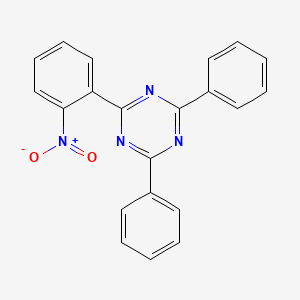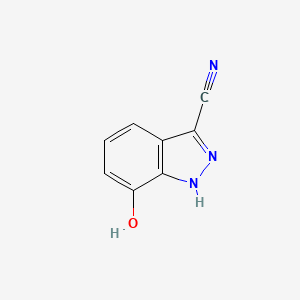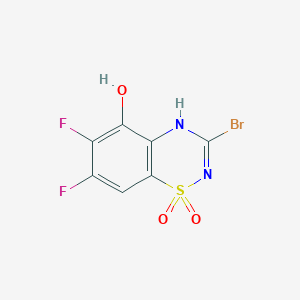
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol typically involves the introduction of bromine and fluorine atoms into the benzothiadiazine ring. One common method is the bromination of a suitable precursor, followed by fluorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and technology to ensure efficiency and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiadiazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Medicine: Research has focused on its potential as a drug candidate for treating various diseases, including hypertension and diabetes.
Mecanismo De Acción
The mechanism of action of 3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4,7-dibromo-2,1,3-benzothiadiazole: Another benzothiadiazine derivative with similar structural features but different substituents.
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: A related compound with additional chlorine and sulfonamide groups.
Uniqueness
3-bromo-6,7-difluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-5-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and selectivity in various applications .
Propiedades
Fórmula molecular |
C7H3BrF2N2O3S |
|---|---|
Peso molecular |
313.08 g/mol |
Nombre IUPAC |
3-bromo-6,7-difluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol |
InChI |
InChI=1S/C7H3BrF2N2O3S/c8-7-11-5-3(16(14,15)12-7)1-2(9)4(10)6(5)13/h1,13H,(H,11,12) |
Clave InChI |
SUIRPPDIFNVHOE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C2=C1S(=O)(=O)N=C(N2)Br)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


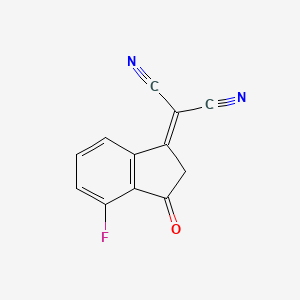
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
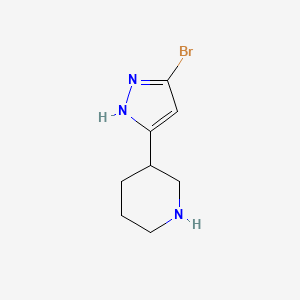
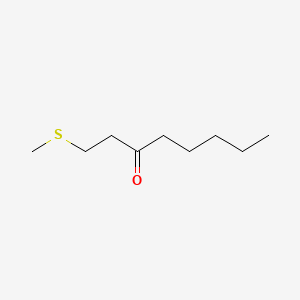
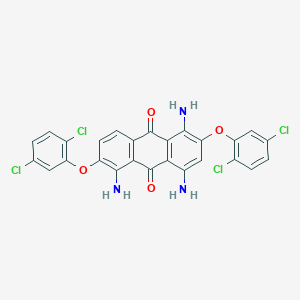

![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)



